molecular formula C12H17NO2 B13285433 n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine

n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B13285433
M. Wt: 207.27 g/mol
InChI Key: YHEFYWSEAJPUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine is an organic compound with the molecular formula C12H17NO2. This compound is part of the benzo[d][1,3]dioxole family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of 2,2-dimethylbenzo[d][1,3]dioxol-5-amine with isopropyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine
  • N-Methylbenzo[d][1,3]dioxol-5-amine
  • 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid

Uniqueness

n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2,2-dimethyl-N-propan-2-yl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C12H17NO2/c1-8(2)13-9-5-6-10-11(7-9)15-12(3,4)14-10/h5-8,13H,1-4H3

InChI Key

YHEFYWSEAJPUQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=C(C=C1)OC(O2)(C)C

Origin of Product

United States

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